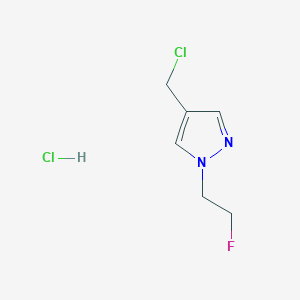

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFN2.ClH/c7-3-6-4-9-10(5-6)2-1-8;/h4-5H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCJGZZIWXRPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The most common pyrazole synthesis involves cyclocondensation of 1,3-diketones with hydrazines. For 1-(2-fluoroethyl) substitution, 2-fluoroethylhydrazine serves as the preferred building block.

Procedure

- Synthesis of 2-fluoroethylhydrazine :

- React hydrazine hydrate with 2-fluoroethyl bromide in ethanol at 0–5°C (yield: ~60%).

- Cyclocondensation :

This method enables late-stage introduction of the chloromethyl group:

- Formylation : Treat 1-(2-fluoroethyl)-1H-pyrazole with Vilsmeier-Haack reagent (POCl3/DMF) to yield 4-formyl derivative.

- Reduction : Reduce the aldehyde to 4-hydroxymethyl using NaBH4 in methanol (quantitative yield).

- Chlorination : React with SOCl2 in dichloromethane (40°C, 4 h) to obtain 4-chloromethyl intermediate.

Critical Note : Excess SOCl2 may lead to over-chlorination; stoichiometric control is essential.

N1-Alkylation of Preformed Pyrazole Cores

For pyrazoles synthesized with a free N1 position, alkylation with 2-fluoroethyl bromide offers a versatile route:

Procedure

- Base selection : Use anhydrous K2CO3 in acetonitrile to deprotonate the pyrazole nitrogen.

- Alkylation : Add 2-fluoroethyl bromide (1.2 equiv.) at 70°C for 12 h.

- Workup : Extract with ethyl acetate, dry over MgSO4, and concentrate.

Yield : 50–70%, depending on steric hindrance.

Side Reaction : Competing O-alkylation is negligible due to the nitrogen’s higher nucleophilicity.

Chloromethyl Group Introduction

Direct Chlorination of Methyl Groups

Radical chlorination using Cl2 gas and UV light provides a one-step pathway but lacks regioselectivity.

Hydroxymethyl to Chloromethyl Conversion

- Dissolve 4-hydroxymethyl-1-(2-fluoroethyl)-1H-pyrazole (1.0 equiv.) in anhydrous CH2Cl2.

- Add SOCl2 (1.5 equiv.) dropwise at 0°C, then warm to 40°C for 4 h.

- Quench with ice water, extract with DCM, and purify via flash chromatography.

Yield : 85–92%.

Hydrochloride Salt Formation

Acid-Base Reaction :

- Dissolve the free base in dry diethyl ether.

- Bubble HCl gas until pH ≈ 1.0.

- Filter the precipitate and recrystallize from ethanol/ether.

Purity : >99% (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation + Functionalization | 4 | 35–45% | Early introduction of N1 group | Requires custom hydrazine synthesis |

| Vilsmeier-Haack + Alkylation | 5 | 25–30% | Modular chloromethyl introduction | Low yield due to multiple steps |

| Direct Alkylation of Pyrazole | 3 | 50–60% | High scalability | Dependent on commercial pyrazole |

Mechanistic Insights and Side Reactions

- N1-Alkylation : Proceeds via SN2 mechanism, favored by polar aprotic solvents.

- SOCl2 Chlorination : Converts hydroxyl to chloride via a two-step process (protonation + nucleophilic substitution).

- Side Products :

- Over-alkylation : Mitigated by limiting alkylating agent to 1.2 equiv.

- Ring-opening : Observed under strongly acidic conditions; minimized by temperature control.

Industrial-Scale Considerations

- Use continuous flow reactors for cyclocondensation and chlorination steps.

- Employ Pd-catalyzed cross-coupling to introduce fluorine (e.g., using (E)-1-chloro-3,3,3-trifluoropropene).

Cost Drivers : - 2-Fluoroethyl bromide accounts for 60% of raw material costs.

- Recycling solvents (acetonitrile, DCM) reduces expenses by 20%.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the fluoroethyl group to other alkyl groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluoroethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride with analogous compounds, focusing on structural features, synthetic yields, molecular properties, and applications.

Pyrazole Derivatives with Chloromethyl Substituents

Key Observations :

- Fluorine vs. Benzyl Groups : The 2-fluoroethyl group in the target compound reduces steric hindrance compared to bulkier benzyl substituents, enabling easier functionalization . Fluorine also enhances metabolic stability in drug candidates.

- Chloromethyl Reactivity : All chloromethyl-pyrazole derivatives exhibit reactivity for nucleophilic substitution, but electron-withdrawing groups (e.g., CF₃ in ) can alter reaction kinetics .

- Molecular Weight and Solubility : The hydrochloride salt form increases solubility in aqueous media, critical for biological applications .

Non-Pyrazole Chloromethyl Heterocycles

Key Observations :

- Pyridine vs. Pyrazole : Pyridine-based chloromethyl compounds (e.g., ) are less electron-rich than pyrazoles, affecting their participation in aromatic substitution reactions .

- Imidazole Core: The imidazole ring () offers two nitrogen sites for coordination, making it suitable for metal-catalyzed reactions, unlike monosubstituted pyrazoles.

Biological Activity

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes a chloromethyl group and a 2-fluoroethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClF N (Figure 1). The presence of halogen substituents is believed to enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 172.58 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The incorporation of fluoro and chloro groups has been linked to increased potency against these pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related pyrazole derivatives against A. baumannii have been reported as low as 1.56 µg/mL, indicating strong antimicrobial activity .

Anticancer Properties

The pyrazole scaffold has also been investigated for its anticancer potential. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells by inhibiting specific signaling pathways.

- Case Study : A study focusing on pyrazole derivatives showed that modifications at the 1-position (similar to the structure of 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole) led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Pyrazoles are known to inhibit enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation in cancer cells.

- Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, disrupting membrane integrity and function.

Synthesis and Functionalization

The synthesis of this compound can be achieved through various organic reactions typical for pyrazole derivatives. The functionalization of this compound allows for the enhancement of its biological properties.

- Synthetic Pathways : Common methods include nucleophilic substitution reactions where the chloromethyl group can be replaced or modified to enhance biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves pyrazole ring formation via cyclization reactions, followed by functionalization. For example, the Vilsmeier-Haack reaction is a common method for introducing chloromethyl groups, as seen in analogous pyrazole derivatives . Key parameters include temperature control (e.g., 0–5°C for halogenation steps), solvent selection (polar aprotic solvents like DMF for stability), and stoichiometric ratios of reagents (e.g., POCl₃ for chloromethylation). Post-synthetic purification via recrystallization or column chromatography is critical to achieving >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. The chloromethyl group (-CH₂Cl) appears as a triplet in ¹H NMR (~4.5–5.0 ppm) with coupling to adjacent protons, while the 2-fluoroethyl group (-CH₂CH₂F) shows distinct splitting patterns in ¹⁹F NMR . FT-IR can confirm C-Cl (600–800 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches. X-ray crystallography is recommended for resolving ambiguities in stereochemistry .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound’s chloro and fluoro substituents enhance its reactivity and bioavailability, making it a precursor for kinase inhibitors or antimicrobial agents. For example, pyrazole derivatives with similar substituents have been used in fragment-based drug discovery to target ATP-binding pockets . Its hydrochloride salt form improves solubility for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize assays : Use consistent cell viability protocols (e.g., MTT assay) and solvent controls (DMSO concentration ≤0.1%) .

- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to purported targets .

- Replicate under controlled conditions : Cross-validate results in multiple labs using identical batches of the compound .

Q. What strategies can optimize the compound’s pharmacological profile while maintaining chemical stability?

- Methodological Answer :

- Substituent modification : Replace the chloromethyl group with a trifluoromethyl group to enhance metabolic stability, as seen in related pyrazole derivatives .

- Prodrug approaches : Conjugate the hydrochloride salt with ester prodrugs to improve membrane permeability, followed by enzymatic cleavage in target tissues .

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and HPLC to monitor degradation under stress conditions (e.g., pH 3–9, 40–60°C) .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or EGFR kinases). Focus on optimizing halogen bonding between the chloro group and hydrophobic pockets .

- QSAR modeling : Corrogate substituent electronic parameters (Hammett constants) with bioactivity data to prioritize synthetic targets .

- MD simulations : Assess dynamic interactions over 100-ns trajectories to identify stable binding conformations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

- Methodological Answer :

- Dose-response profiling : Perform IC₅₀ determinations across a wider concentration range (nM–µM) to identify selective toxicity thresholds .

- Mechanistic studies : Use flow cytometry to distinguish apoptosis from necrosis and RNA-seq to identify differentially expressed genes in treated cells .

- Control for impurities : Ensure cytotoxicity is not an artifact of residual solvents (e.g., DMF) by comparing HPLC-pure vs. crude batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.